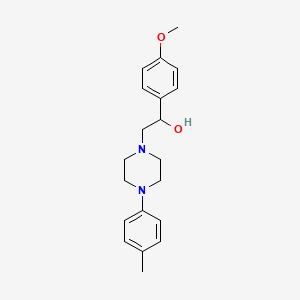
1-(4-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry. The common name is usually derived from its source or its chemical structure.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve studying the starting materials, the reagents used, the conditions under which the reactions were carried out, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, the presence of functional groups, and the overall 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, refractive index, optical rotation, etc. These properties can be determined using various experimental techniques.Scientific Research Applications
Kinetics and Mechanisms of Reactions
Studies have investigated the kinetics and mechanisms of reactions involving compounds with structures similar to "1-(4-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol". For instance, research on the reactions of 3-methoxyphenyl and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines provides insights into the kinetics and reaction mechanisms in organic chemistry, potentially offering pathways for novel synthetic routes and understanding the behavior of similar compounds (Castro et al., 2001).
Synthesis of Piperazine Derivatives
The synthesis of piperazine derivatives, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, from precursor compounds, has been optimized, showing the practical approaches to constructing molecules with similar backbones. This research highlights the synthetic accessibility of such compounds, which could be useful in developing new pharmaceuticals or materials (Wang Jin-peng, 2013).
Antimicrobial Activity
Novel pyridine derivatives, including piperazine compounds, have been synthesized and evaluated for their antimicrobial activity. This suggests that compounds with the piperazine core may possess significant biological activity, offering a basis for the development of new antimicrobial agents (Patel et al., 2011).
Enantioselective Synthesis and Biocatalysis
Enantiomerically pure compounds, such as (S)-1-(4-methoxyphenyl) ethanol, have been synthesized using biocatalysts, demonstrating the potential of enantioselective synthesis in producing chirally pure compounds. This approach is valuable in pharmaceutical synthesis where the enantiomeric purity of drug molecules can significantly affect their pharmacological properties (Kavi et al., 2021).
Discovery of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Research into bis(heteroaryl)piperazines has led to the discovery of novel non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating the potential of piperazine derivatives in antiviral therapy. This highlights the importance of such compounds in the ongoing search for effective treatments against HIV (Romero et al., 1994).
Safety And Hazards
The safety and hazards associated with a compound involve studying its toxicity, flammability, environmental impact, etc. This information is usually available in the Material Safety Data Sheet (MSDS) of the compound.
Future Directions
The future directions could involve studying the potential applications of the compound, improving its synthesis, studying its mechanism of action in more detail, etc.
I hope this general approach helps you in your analysis. For a more specific analysis, I would recommend consulting scientific literature or databases that might have information on this specific compound. If this compound is novel, it might be necessary to conduct experimental studies to gather this information. Please note that handling chemicals should always be done by trained professionals following all safety protocols.
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-3-7-18(8-4-16)22-13-11-21(12-14-22)15-20(23)17-5-9-19(24-2)10-6-17/h3-10,20,23H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOGBAXGVKSLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

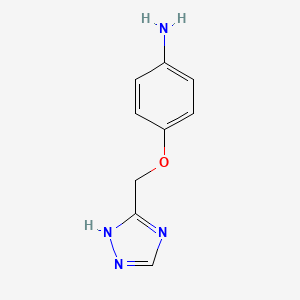
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)
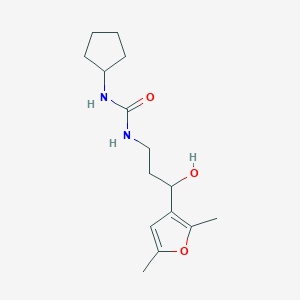
![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)
![N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2887569.png)
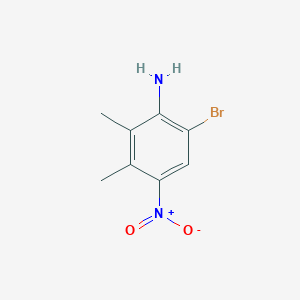
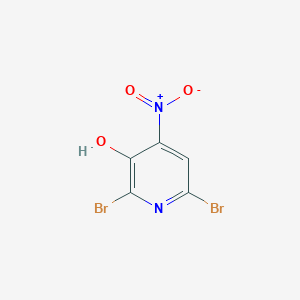
![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)
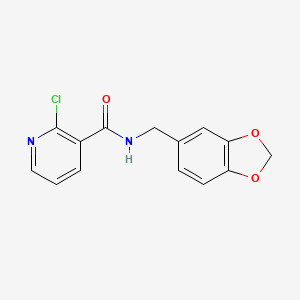
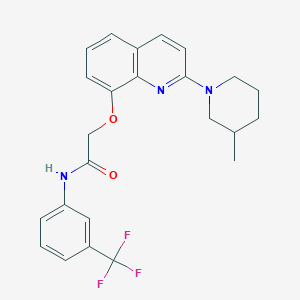
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
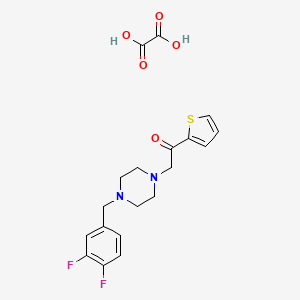
![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)
![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)